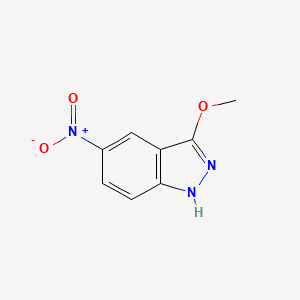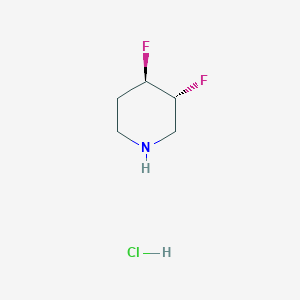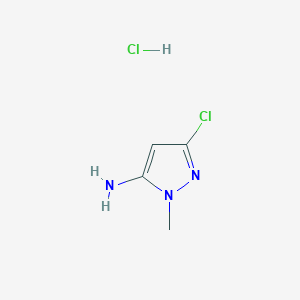
4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine
Vue d'ensemble
Description
“4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine moiety and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The chloride in the compound can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 50-55 °C/11 mmHg (lit.) and a melting point of 16-20 °C (lit.) . The density of the compound is 1.524 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
4-Cl-3-Cl-5-TFMP has been studied in a variety of scientific research applications, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, it has been used to study the interactions between small molecules and proteins, as well as the development of new drugs. In drug design, it has been used to study the structure-activity relationships of molecules, as well as to optimize the activity of drugs. In materials science, it has been used to study the properties of polymers and other materials.
Mécanisme D'action
The mechanism of action of 4-Cl-3-Cl-5-TFMP is not fully understood. However, it is believed to interact with proteins to modulate their activity, which can lead to changes in the biochemical and physiological effects of the molecule. It is also believed to interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-Cl-5-TFMP are not fully understood. However, studies have shown that it can interact with proteins to modulate their activity, leading to changes in the structure and function of proteins. It has also been shown to interact with other molecules, such as DNA, to alter their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Cl-3-Cl-5-TFMP in laboratory experiments is its ability to interact with proteins and other molecules to modulate their activity. This makes it a useful tool for studying the structure-activity relationships of molecules, as well as for optimizing the activity of drugs. A limitation of using 4-Cl-3-Cl-5-TFMP in laboratory experiments is that the exact mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Orientations Futures
The future directions for 4-Cl-3-Cl-5-TFMP research include further investigations into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential therapeutic applications and its interactions with proteins and other molecules is needed. Future studies should also focus on optimizing the synthesis process and exploring new applications for 4-Cl-3-Cl-5-TFMP. Finally, further research into the toxicity and safety of 4-Cl-3-Cl-5-TFMP should be conducted.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F4N3/c11-5-1-4(10(14,15)16)2-17-7(5)9-18-3-6(13)8(12)19-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBFWHKMFPNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(C(=N2)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)





![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)

![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)

![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)


